molecular formula C14H20N4O B7531930 (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone

(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone

Cat. No.: B7531930
M. Wt: 260.33 g/mol
InChI Key: JTTSZWLOFBPYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a small molecule inhibitor that targets specific enzymes, making it an attractive candidate for the development of new therapeutics.

Mechanism of Action

The mechanism of action of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone involves the inhibition of specific enzymes that are involved in disease progression. By targeting these enzymes, this compound can effectively block their activity, leading to the suppression of disease symptoms.
Biochemical and physiological effects:
Studies have shown that this compound can have significant biochemical and physiological effects. These include the suppression of tumor growth, the reduction of inflammation, and the normalization of enzyme activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone is its specificity. This compound targets specific enzymes, making it an attractive candidate for the development of new therapeutics. However, its limitations include its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several potential future directions for the study of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone. These include the development of new therapeutics based on this compound, the exploration of its potential applications in other disease areas, and the optimization of its synthesis and dosing protocols. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in clinical use.
In conclusion, this compound is a promising compound with significant potential applications in drug discovery and development. Its specificity and ability to target specific enzymes make it an attractive candidate for the development of new therapeutics. However, further research is needed to fully understand its biochemical and physiological effects and its potential limitations in clinical use.

Synthesis Methods

The synthesis of (4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the preparation of the pyrazole ring, followed by the introduction of the piperazine ring. The final step involves the addition of the methanone group to the molecule.

Scientific Research Applications

(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone has been studied extensively in the field of drug discovery and development. Its potential applications include the treatment of cancer, inflammation, and other diseases that are caused by specific enzyme dysregulation.

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-(5-cyclopropyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(13-9-12(15-16-13)10-1-2-10)18-7-5-17(6-8-18)11-3-4-11/h9-11H,1-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTSZWLOFBPYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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